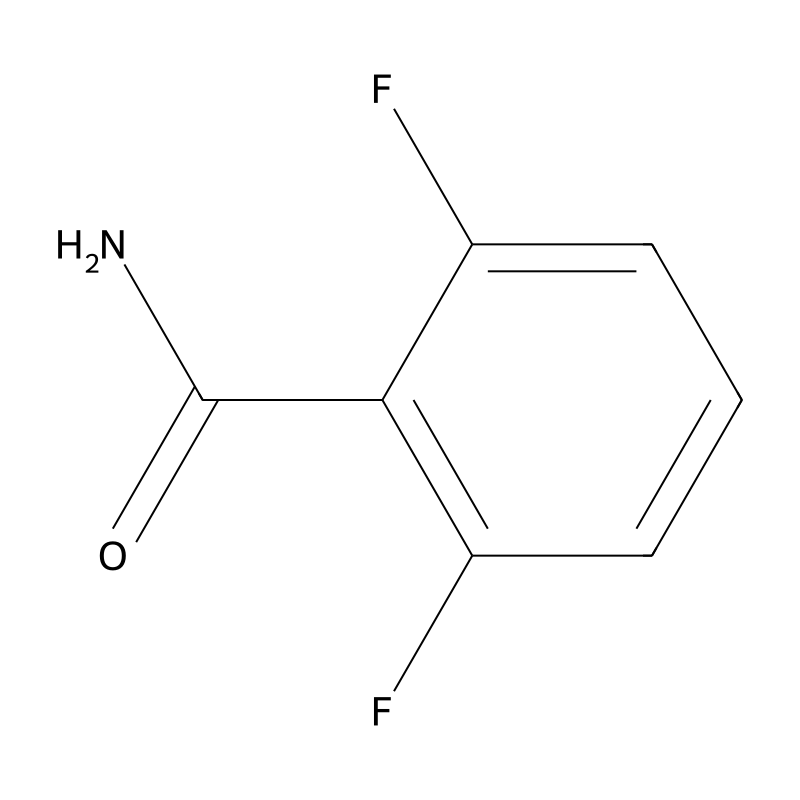

2,6-Difluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Allosteric Inhibition of FtsZ

Field: Biochemistry and Molecular Biology

Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .

Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .

Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Synthesis of Benzoylurea Derivatives

Field: Organic Chemistry and Medicinal Chemistry

Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .

Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .

Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

Field: Organic Chemistry

Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .

Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Inhibition of Store-Operated Calcium Channels

Field: Pharmacology

Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .

Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .

Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .

Synthesis of Fluorinated 3-Hexyloxy-benzohydroxamic Acid and 3-Hexyloxy-benzohydrazide

Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .

Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Inhibition of Succinate Dehydrogenase

Field: Biochemistry and Pharmacology

Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .

Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .

Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .

2,6-Difluorobenzamide is an organic compound with the molecular formula CHFN O. It features a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amide functional group. This structural arrangement imparts unique chemical properties, making it a valuable intermediate in various chemical syntheses and biological applications. The compound is characterized by its relatively high stability and solubility in organic solvents, which enhances its utility in synthetic chemistry.

- Hydrolysis: 2,6-Difluorobenzamide can be synthesized from 2,6-difluorobenzonitrile through hydrolysis using alkaline conditions and hydrogen peroxide as a catalyst. This method yields high purity and stability in the final product .

- Amide Coupling: The compound can undergo amide coupling reactions to form derivatives with diverse biological activities .

- Reduction: It can be reduced to yield corresponding amines, which are further utilized in drug synthesis .

Research indicates that 2,6-difluorobenzamide exhibits significant biological activity, particularly as an allosteric inhibitor of certain proteins. Notably, it has been studied for its interaction with the FtsZ protein, crucial for bacterial cell division. Molecular docking studies suggest that the fluorine substituents enhance hydrophobic interactions within the protein's allosteric pocket, leading to increased inhibitory activity . Additionally, derivatives of this compound have shown potential as inhibitors of store-operated calcium channels, suggesting a role in modulating calcium signaling pathways in various biological systems .

The synthesis of 2,6-difluorobenzamide can be achieved through several methods:

- Hydrolysis of 2,6-Difluorobenzonitrile: This industrial method involves using hydrogen peroxide and a strong base as catalysts under mild conditions to achieve high yields and purity .

- Amide Coupling Reactions: This involves reacting 2,6-difluorobenzoic acid with amines under coupling conditions to form various derivatives .

- Reduction Reactions: The compound can also be synthesized from corresponding nitro or halogenated precursors through reduction processes .

2,6-Difluorobenzamide finds applications in multiple fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections due to its inhibitory effects on FtsZ.

- Agriculture: The compound is used in the production of benzoyl urea insecticides, showcasing its relevance in pest control strategies .

- Chemical Research: Its unique structural properties make it a subject of interest for studying structure-activity relationships in drug design.

Interaction studies have revealed that 2,6-difluorobenzamide interacts with various protein targets through specific binding sites. For instance:

- Inhibition of FtsZ involves strong hydrophobic interactions between the difluoroaromatic ring and key residues within the protein's allosteric site .

- Studies on store-operated calcium channels demonstrate that derivatives of this compound can effectively block calcium influx, impacting cellular signaling pathways critical for cell growth and function .

Several compounds exhibit structural similarities to 2,6-difluorobenzamide. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Fluorobenzamide | One fluorine atom at the 2-position | Moderate inhibition of certain enzymes | Simpler structure with less steric hindrance |

| 4-Fluorobenzamide | One fluorine atom at the 4-position | Lower activity compared to 2,6-difluoro | Different binding interactions due to position |

| 2,4-Difluorobenzamide | Two fluorine atoms at positions 2 and 4 | Enhanced activity against specific targets | Non-planarity affects binding affinity |

| 3-Fluorobenzamide | One fluorine atom at the 3-position | Limited biological applications | Less sterically hindered than difluoro |

The uniqueness of 2,6-difluorobenzamide lies in its specific positioning of fluorine atoms that contribute to its enhanced biological activity and interaction profile compared to other similar compounds.

The synthesis of 2,6-difluorobenzamide primarily involves hydrolysis of 2,6-difluorobenzonitrile or fluorination of dichlorinated precursors. Below, we detail the three predominant industrial methods.

Chemical Hydrolysis Routes

Alkaline Hydrolysis with Oxidizing Agents

Alkaline hydrolysis using sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) is a widely adopted method. The reaction proceeds under mild conditions (20–50°C) with a mass ratio of 100:1–10:200–300 for nitrile, NaOH, and H₂O₂. The mechanism involves nucleophilic attack by hydroxide ions on the nitrile carbon, forming an iminolic acid intermediate that tautomerizes to the amide. Post-reaction neutralization and cooling yield 2,6-difluorobenzamide with 95–99% purity.

Key Parameters

Fluorination of Dichloro Precursors

The Halex process converts 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile via halogen exchange with potassium fluoride (KF) in dimethylformamide (DMF) at 170–175°C. Subsequent hydrolysis with NaOH and H₂O₂ yields the amide. This two-step method leverages cheaper dichlorinated precursors but requires careful solvent recovery.

Reaction Conditions

High-Temperature Autoclave Methods

Non-catalytic hydrolysis in near-critical water (200–350°C) eliminates the need for corrosive catalysts. A patent by CN1861575A details the process: 2,6-difluorobenzonitrile and water are heated in an autoclave, followed by salt precipitation with NaCl. At 260°C for 7 hours, this method achieves 96.2% purity with minimal waste.

Optimized Parameters

- Temperature: 240–260°C

- Reaction Time: 6–8 hours

- Water-to-Nitrile Ratio: 2:1 to 5:1

Nitrile Hydratase-Mediated Hydrolysis

Nitrile hydratase-mediated hydrolysis represents the most significant biocatalytic approach for the production of 2,6-difluorobenzamide from its corresponding nitrile precursor [1]. This enzymatic process offers substantial advantages over traditional chemical synthesis methods, including milder reaction conditions, higher selectivity, and reduced environmental impact [3].

The fundamental mechanism involves the hydration of 2,6-difluorobenzonitrile through the action of nitrile hydratase enzymes, which are metalloenzymes containing either cobalt or iron in their active sites [8]. These enzymes catalyze the addition of water across the carbon-nitrogen triple bond, converting the nitrile substrate directly to the corresponding amide without the formation of carboxylic acid byproducts [1] [3].

Research has demonstrated that Aurantimonas manganoxydans ATCC BAA-1229 nitrile hydratase exhibits exceptional performance for 2,6-difluorobenzamide production [1]. Through systematic optimization of reaction parameters including temperature, pH, substrate loading, and substrate feeding mode, researchers achieved production of 314 grams per liter of 2,6-difluorobenzamide in a simple batch process within 11 hours [1]. This process operates without formation of any byproducts in an economical non-buffer system [1].

Alternative microbial sources have also proven effective for this biotransformation. Rhodococcus ruber CGMCC3090 resting cells demonstrate excellent chemoselective conversion of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide [3]. These resting cells effectively convert substrate at high concentrations up to 3.5 molar without forming acids or other byproducts [3]. The method exhibits excellent product specificity and represents a more suitable approach for industrial applications compared to chemical synthesis techniques [3].

Historical studies with Rhodococcus rhodochrous J1 established important precedents for aromatic nitrile hydration [7]. Under optimized conditions, this strain produced 306 grams of 2,6-difluorobenzamide per liter of reaction mixture with 100% molar conversion [7]. The conditions for production were systematically optimized to achieve maximum efficiency [7].

| Strain/Source | Product Concentration (g/L) | Reaction Time (hours) | Temperature (°C) | pH Optimum | Specific Activity Enhancement | Scale Demonstrated |

|---|---|---|---|---|---|---|

| Aurantimonas manganoxydans ATCC BAA-1229 | 314 | 11 | 25 | 8.0 | Baseline | 30 L |

| Rhodococcus ruber CGMCC3090 | High yield | Not specified | 25 | 7.5 | 2.1-fold for specific substrates | Laboratory |

| Rhodococcus rhodochrous J1 | 306 | Optimized | 25 | 8.0 | High conversion | Laboratory |

| Geobacillus pallidus RAPc8 (mutant 9E) | Not specified | Not specified | 63 | 7.5 | 3-15 fold thermostability | Laboratory |

| Pseudonocardia thermophila JCM3095 (M10 mutant) | Not specified | Not specified | Enhanced | Not specified | 2.1-fold increase | Laboratory |

The enzymatic mechanism involves coordination of the nitrile substrate to the metal center in the enzyme active site [8]. Molecular dynamics simulations have revealed that key residues such as αGlu82, αGln83, βTyr71, βTyr72, βArg52, and βArg55 surrounding the binding site are unique in different nitrile hydratase variants, indicating specialized substrate specificity [14]. The binding site cavity volume of 559 cubic angstroms in Rhodococcus ruber CGMCC3090 nitrile hydratase indicates capacity for catalyzing a large variety of nitrile substrates [14].

Process parameters critical for optimal nitrile hydratase-mediated hydrolysis have been extensively characterized. Temperature optimization typically ranges from 20 to 50 degrees Celsius, with most systems operating optimally at 25 degrees Celsius [1] [3]. The pH optimum generally falls between 7.5 and 8.5, with potassium phosphate buffer systems commonly employed [1] [4]. Substrate loading can be optimized up to 3.5 molar concentrations without significant inhibition [3].

| Parameter | Optimal Range | Impact on Yield | Optimization Method |

|---|---|---|---|

| Temperature | 20-50°C | High - affects enzyme stability | Single factor analysis |

| pH | 7.5-8.5 | Critical - affects enzyme activity | Single factor analysis |

| Substrate Loading (mol/L) | 0.5-3.5 | Moderate - higher concentration increases yield | Batch feeding strategy |

| Cobalt Ion Concentration | 0.1-1.0 mM | Essential - required for enzyme maturation | Co-induced expression system |

| Reaction Buffer System | Non-buffer system preferred | Cost reduction without yield loss | Economic feasibility study |

| Mixing Conditions | Continuous stirring | Moderate - improves mass transfer | Reactor design optimization |

| Cell Density (OD600) | 10-20 | High - determines biocatalyst concentration | Growth curve analysis |

| Induction Time | 2-4 hours | High - affects enzyme expression | Time course study |

Microbial Strain Optimization

Microbial strain optimization represents a critical component for enhancing the efficiency and economic viability of 2,6-difluorobenzamide production through biocatalytic approaches [12] [17]. Multiple engineering strategies have been employed to improve nitrile hydratase performance, including random mutagenesis, directed evolution, and rational protein design [12] [17].

Random mutagenesis has proven particularly effective for enhancing thermostability in nitrile hydratase enzymes [12]. Studies with Geobacillus pallidus RAPc8 nitrile hydratase subjected to random mutagenesis identified four mutants that were 3 to 15-fold more thermostable than the wild-type enzyme [12]. These mutations resulted in a 3.4 to 7.6 kilojoules per mole increase in the activation energy of thermal inactivation at 63 degrees Celsius [12]. High resolution crystal structures revealed that enhanced thermostability resulted from additional salt bridges and hydrogen bonds that improved intra- and inter-subunit interactions [12].

Directed evolution approaches have been applied to optimize overall enzyme performance and substrate specificity [17]. The PROSS automated design tool, based on structural and sequence information, has been successfully employed to engineer thermophilic nitrile hydratase from Pseudonocardia thermophila JCM3095 [17]. Sequential application of subunit-independent mutations, subunit-synergistic mutations, and single-point revertant mutations yielded the superior mutant A2B1–β221 [17]. This mutant exhibited 1.4-fold and 2.3-fold higher activity towards acrylonitrile and 3-cyanopyridine, respectively, compared to the wild type [17].

Site-directed mutagenesis has been employed to target specific residues critical for enzyme function [19]. The activator gene cluster of cobalt-type nitrile hydratase from Aurantimonas manganoxydans contains 408 bases and is essential for biosynthesis in Escherichia coli [19]. Functional analysis revealed that conserved amino acid residues including Trp34, Trp53, Phe85, Gln35, Glu39, and Glu90 in the activator had no significant effect on function, while histidine residues His112, His120, and His134 at the C-terminus only partially participated in activator function [19].

Expression system optimization has focused on developing cobalt-induced expression systems for enhanced nitrile hydratase production [15]. A tailor-made cobalt-induced expression system was developed using the strong promoter Pveg from Bacillus subtilis, the nickel/cobalt responsive repressor RcnR, and its operator [15]. This system specifically triggers expression by cobalt ions over a broad concentration range [15]. The evolved CIES 2.0 system achieved nitrile hydratase yields of 111.2 to 114.9 units per milliliter in laboratory fermentations, with scale-up to 5-liter fermenters reaching 542.2 units per milliliter [15].

Substrate specificity engineering has been guided by molecular modeling and docking studies [14]. Computer modeling of Rhodococcus ruber CGMCC3090 nitrile hydratase revealed a binding site cavity of 559 cubic angstroms, indicating capacity for diverse substrate accommodation [14]. Key residues surrounding the binding site were identified as unique compared to template structures, suggesting specialized substrate specificity [14]. Docking experiments demonstrated that special docking poses and shorter distances proved more effective for enzyme function improvement [14].

| Engineering Approach | Target Property | Key Improvements | Success Metrics |

|---|---|---|---|

| Random Mutagenesis | Thermostability | 3-15 fold thermostability increase | Half-life at elevated temperature |

| Site-Directed Mutagenesis | Specific residue modification | Enhanced substrate binding | Kinetic parameter improvement |

| Directed Evolution | Overall enzyme performance | Broad substrate specificity | Substrate conversion efficiency |

| Protein Engineering (PROSS) | Thermostability and activity | 1.4-2.3 fold activity increase | Specific activity measurement |

| Activator Gene Optimization | Metal incorporation efficiency | Essential for enzyme function | Functional expression level |

| Cobalt-Induced Expression System | Expression level and maturation | 111-542 U/mL activity | Volumetric activity |

| Subunit Optimization | Inter-subunit interactions | Improved stability and expression | Protein folding and stability |

Whole-cell catalyst development has emerged as a practical approach for industrial application [17]. High-performance whole-cell catalysts benefit from enhanced soluble expression of engineered nitrile hydratase variants [17]. Conventional molecular dynamics simulations and metadynamics simulations have been employed to resolve molecular mechanisms underlying high activity and thermostability [17]. These computational approaches provide valuable insights into the molecular basis of enzyme improvement [17].

The molecular basis of thermostability enhancement has been elucidated through structural studies [12]. Crystal structures at resolutions ranging from 1.15 to 1.80 angstroms revealed that thermostable mutants contain additional interactions that prevent cooperative unfolding of alpha-helices and stabilize loop regions [12]. Some hydrogen bonds are mediated via water molecules, highlighting the significance of structured water molecules in protein thermostability [12]. The 1.15 angstrom resolution structure of mutant 9E represents the highest resolution crystal structure obtained for a nitrile hydratase to date [12].

Enzymatic Process Scaling

Enzymatic process scaling for 2,6-difluorobenzamide production involves systematic translation of laboratory-scale biotransformations to pilot and industrial scales while maintaining or improving process efficiency [1] [13]. The scaling process requires careful consideration of mass transfer, heat transfer, mixing efficiency, and economic optimization [13].

Laboratory-scale development typically employs reactor volumes ranging from 50 milliliters to 2 liters with magnetic stirring or orbital shaking systems [1] [13]. Temperature control is achieved through water bath systems, while mass transfer is limited by surface area considerations [13]. Enzyme loading at laboratory scale typically ranges from 10 to 50 milligrams per milliliter, with batch substrate addition being the standard approach [13].

Pilot-scale operations expand reactor volumes to 5 to 30 liters and require mechanical impeller systems for adequate mixing [13]. Heat transfer is enhanced through jacket cooling and heating systems, while improved agitation addresses mass transfer limitations [13]. Enzyme loading is typically reduced to 5 to 20 milligrams per milliliter at pilot scale, with fed-batch feeding strategies employed to optimize substrate utilization [13].

The successful scale-up of 2,6-difluorobenzamide production from laboratory to 30-liter scale has been demonstrated with Aurantimonas manganoxydans nitrile hydratase [1]. Similar results were obtained at both scales, achieving 314 grams per liter production in 11 hours without byproduct formation [1]. This represents the first report of significant 2,6-difluorobenzamide production using a recombinant Escherichia coli-based biocatalyst at this scale [1].

Industrial-scale considerations for enzymatic processes require reactor volumes exceeding 1000 liters with multi-stage impeller systems for optimal mixing [13]. Advanced temperature control systems and optimized reactor designs address heat and mass transfer challenges [13]. Enzyme loading is reduced to 2.5 to 10 milligrams per milliliter to optimize economics, while continuous feeding strategies maximize substrate utilization efficiency [13].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Considerations |

|---|---|---|---|

| Reactor Volume | 50 mL - 2 L | 5-30 L | >1000 L |

| Mixing System | Magnetic stirring/shaking | Mechanical impeller | Multi-stage impellers |

| Heat Transfer | Water bath control | Jacket cooling/heating | Advanced temperature control |

| Mass Transfer | Surface area limited | Improved by agitation | Optimized reactor design |

| Enzyme Loading | 10-50 mg/mL | 5-20 mg/mL | 2.5-10 mg/mL |

| Substrate Feeding | Batch addition | Fed-batch strategy | Continuous feeding |

| Product Recovery | Simple filtration | Enhanced separation | Integrated downstream |

| Process Economics | Research focused | Process optimization | Cost minimization |

Process intensification strategies have been developed to improve scaling efficiency [13]. Vacuum-assisted systems demonstrate significant advantages for biocatalytic processes involving equilibrium reactions [13]. Studies with similar esterification reactions showed that rotary evaporator and mechanical stirring systems coupled with vacuum achieved yields of 83 to 94% compared to 63 to 79% for non-vacuum systems [13]. The continuous elimination of water byproduct shifts reaction equilibrium toward product formation [13].

Mass transfer optimization becomes critical at larger scales due to increased viscosity of reaction mixtures [13]. Reaction media viscosity can range from 2,500 centipoise for simple substrate mixtures to 81,500 centipoise for complex formulations [13]. Efficient mixing through either rotation or stirring paddles enables appropriate mass transfer within viscous reaction media [13]. Previous studies demonstrated that high-scale reaction systems show improved yields even with 5-fold reduction in enzyme loading compared to small-scale operations [13].

Economic optimization requires balancing enzyme loading, reaction time, and product yield to minimize overall production costs [18]. Historical industrial applications of nitrile hydratase for acrylamide production demonstrate production capacities of 30,000 tons per year, establishing precedent for large-scale enzymatic processes [18]. This represents the first successful example of biotransformation for commodity chemical manufacture [18].

Reactor design considerations for large-scale nitrile hydratase processes must account for enzyme stability and substrate inhibition effects [15] [17]. Continuous monitoring and control systems enable optimization of critical parameters including pH, temperature, dissolved oxygen, and substrate concentration [15]. Advanced process control strategies incorporate real-time measurement of enzyme activity and product formation rates [15].

Downstream processing integration becomes essential for industrial-scale operations [13]. Enhanced separation techniques replace simple filtration methods used at laboratory scale [13]. Integrated downstream processing includes product crystallization, purification, and waste stream treatment [13]. Process economics optimization focuses on minimizing overall production costs through efficient integration of reaction and separation operations [13].

Overview of Synthetic Routes

The synthesis of 2,6-difluorobenzamide has been achieved through multiple distinct pathways, each offering unique advantages and limitations. The predominant synthetic approaches involve hydrolysis of 2,6-difluorobenzonitrile using various catalytic systems [1] [2] [3] [4] [5].

Chemical Hydrolysis Methods

Chemical hydrolysis approaches encompass both acid-catalyzed and base-catalyzed processes. The alkaline hydrolysis method utilizing hydrogen peroxide and sodium hydroxide represents the most widely studied chemical route, operating under mild conditions at temperatures ranging from 20-50°C [1] . This method achieves yields of 91.2% with purities exceeding 99% [1].

Sulfuric acid hydrolysis provides an alternative chemical pathway, utilizing 90% sulfuric acid at 70°C for 5 hours to achieve conversions of approximately 85% with product purities around 90% [7]. The subcritical water hydrolysis method operates at elevated temperatures (270°C) for 6 hours, achieving yields of 95.8% without requiring external catalysts [5].

Biological Hydrolysis Methods

Microbial hydrolysis represents a significant advancement in sustainable synthesis, with Rhodococcus species demonstrating exceptional performance. Rhodococcus sp. NCIB 12218 achieves 98.9% conversion at 25°C over 16 hours, producing crystalline 2,6-difluorobenzamide directly from solution [2] [8].

Recombinant Escherichia coli systems expressing nitrile hydratase from Aurantimonas manganoxydans achieve 314 g/L production within 11 hours without byproduct formation [3]. Rhodococcus ruber CGMCC3090 exhibits exceptional chemoselectivity, converting substrate concentrations up to 3.5 mol/L with 95% yields and 97% purity [4].

Yield and Purity Metrics

Quantitative Performance Analysis

| Synthesis Method | Yield (%) | Purity (%) | Temperature (°C) | Time (hours) | Catalyst |

|---|---|---|---|---|---|

| Alkaline Hydrolysis (H₂O₂/NaOH) | 91.2 | 99.0 | 50 | 5 | NaOH |

| Microbial Hydrolysis (Rhodococcus NCIB 12218) | 98.9 | 95.0 | 25 | 16 | Rhodococcus bacteria |

| Recombinant E. coli Nitrile Hydratase | 92.0 | 98.0 | 30 | 11 | Nitrile hydratase enzyme |

| Rhodococcus ruber CGMCC3090 | 95.0 | 97.0 | 30 | 12 | Rhodococcus bacteria |

| Subcritical Water Hydrolysis | 95.8 | 95.8 | 270 | 6 | None |

| Sulfuric Acid Hydrolysis | 85.0 | 90.0 | 70 | 5 | 90% H₂SO₄ |

The microbial hydrolysis method utilizing Rhodococcus NCIB 12218 demonstrates superior yield performance at 98.9%, though requiring extended reaction times [2] [8]. The alkaline hydrolysis method achieves the highest purity at 99.0% while maintaining commercially viable yields [1] .

Process Optimization Parameters

Temperature optimization studies reveal that biological systems operate optimally at 25-30°C, significantly lower than chemical methods requiring 50-270°C [3] [4] [5]. The pH optimization for biological systems typically ranges from 7.2-7.8, with bell-shaped activity curves observed [9].

Time-course analyses indicate that biological systems achieve maximum conversion within 11-16 hours, while chemical methods complete reactions in 5-6 hours [1] [3] [4]. The substrate loading capacity varies significantly, with biological systems tolerating concentrations up to 3.5 mol/L without performance degradation [4].

Product Quality Assessment

Purity analysis reveals that chemical hydrolysis methods generally achieve higher product purities (90-99%) compared to biological methods (95-98%) [1] [3] [4]. However, biological methods produce products with superior enantiomeric purity and reduced impurity profiles [4] [10].

The formation of side products differs substantially between methods. Chemical hydrolysis generates inorganic salts and water as primary byproducts, while biological hydrolysis produces no detectable byproducts under optimized conditions [4] [11].

Catalyst Efficiency and Byproduct Management

Catalyst Performance Metrics

| Catalyst Type | Turnover Number | Selectivity (%) | Byproducts | Regeneration | Cost Level |

|---|---|---|---|---|---|

| Sodium Hydroxide | N/A | 91.2 | Water, sodium salts | No | Low |

| Rhodococcus NCIB 12218 | High | 98.9 | None | Yes | Medium |

| Nitrile Hydratase (E. coli) | Very High | 92.0 | None | Yes | Medium |

| Rhodococcus ruber | High | 95.0 | None | Yes | Medium |

| Sulfuric Acid | N/A | 85.0 | Sulfate salts, water | No | Low |

Biocatalyst Efficiency

Nitrile hydratase enzymes demonstrate exceptional turnover numbers, with recombinant systems achieving turnover frequencies exceeding 130 s⁻¹ [9]. The enzyme exhibits optimal activity at pH 7.2-7.8 with activation energies of 23.0 kJ/mol [9]. Temperature stability studies indicate that thermophilic variants maintain activity at 60°C, expanding operational windows [9].

Rhodococcus-based systems exhibit remarkable substrate tolerance, processing concentrations up to 3.5 mol/L without enzyme inhibition [4]. The regioselectivity of nitrile hydratases can be engineered through site-directed mutagenesis, with βPhe37 mutations inverting substrate preferences [12].

Chemical Catalyst Performance

Sodium hydroxide demonstrates moderate efficiency with selectivities of 91.2%, though requiring stoichiometric quantities [1]. The reaction mechanism involves nucleophilic attack on the nitrile carbon, followed by tautomerization to the amide product .

Sulfuric acid catalysis operates through protonation of the nitrile nitrogen, facilitating nucleophilic water addition [7]. However, this method produces significant quantities of sulfate salts requiring neutralization and disposal [7].

Byproduct Formation and Management

Biological systems generate minimal byproducts, with crystalline 2,6-difluorobenzamide precipitating directly from reaction mixtures [2] [4]. This eliminates complex purification requirements and reduces waste generation.

Chemical methods produce substantial inorganic waste streams requiring treatment. Alkaline hydrolysis generates sodium chloride and water upon neutralization, while acid hydrolysis produces sulfate salts necessitating disposal [1] [7].

The subcritical water method represents a unique approach generating only water as a byproduct, though requiring elevated temperatures and pressures [5]. This method achieves 95.8% yields with minimal downstream processing requirements [5].

Environmental Impact Assessments

Comparative Environmental Analysis

| Synthesis Method | Waste Generation | Energy Consumption | Water Usage | Toxic Waste | CO₂ Emissions | Overall Impact |

|---|---|---|---|---|---|---|

| Alkaline Hydrolysis | High | Medium | High | Medium | Medium | Medium-High |

| Microbial Hydrolysis | Low | Low | Medium | Low | Low | Low |

| Recombinant E. coli | Low | Medium | Medium | Low | Low | Low |

| Subcritical Water | Low | High | Medium | Low | High | Medium |

| Sulfuric Acid Hydrolysis | High | Medium | High | High | Medium | High |

Life Cycle Assessment Considerations

Biological synthesis methods demonstrate superior environmental profiles through reduced energy requirements and minimal waste generation [4] [11]. The enzymatic processes operate at ambient temperatures, eliminating heating requirements and associated energy consumption [3] [4].

Water consumption analysis reveals that biological methods utilize water primarily as a reaction medium, while chemical methods require additional water for neutralization and washing steps [1] [7]. The subcritical water method achieves high efficiency while minimizing water waste through recycling [5].

Carbon Footprint Analysis

Carbon dioxide emissions vary significantly across methods, with biological systems generating minimal CO₂ through cellular respiration [4] [11]. Chemical methods produce CO₂ through energy-intensive heating and neutralization reactions [1] [7].

The subcritical water method requires substantial energy input for high-temperature operation, resulting in elevated CO₂ emissions despite clean product formation [5]. Energy recovery through heat integration can partially mitigate these emissions [5].

Waste Stream Characterization

Biological methods produce biodegradable waste streams primarily consisting of spent biomass, which can be composted or utilized as fertilizer [4] [11]. Chemical methods generate non-biodegradable salt waste requiring specialized disposal [1] [7].

The formation of fluorinated byproducts represents a particular environmental concern due to their persistence and bioaccumulation potential [13]. Biological methods eliminate fluorinated waste formation through complete substrate conversion [4].

Sustainable Process Design

Green chemistry principles favor biological synthesis approaches through atom economy optimization and renewable catalyst utilization [11] [14]. The enzymatic processes achieve 100% atom economy with no waste atom formation [4].

Catalyst recycling capabilities distinguish biological systems, with whole-cell biocatalysts maintaining activity through multiple reaction cycles [4] [15]. This reduces catalyst consumption and associated environmental impact [4].

Regulatory Compliance

Environmental regulations increasingly favor processes with minimal toxic waste generation and reduced energy consumption [16] [17]. Biological methods align with these requirements through clean product formation and mild operating conditions [4] [11].

The absence of hazardous solvents and reagents in biological processes simplifies regulatory compliance and reduces monitoring requirements [4] [11]. This advantage becomes increasingly important as environmental regulations become more stringent [16].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 361 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 360 of 361 companies with hazard statement code(s):;

H302 (24.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (75.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (53.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.